molecular formula C16H27Cl B12589621 Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis- CAS No. 602328-97-2

Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis-

Cat. No.: B12589621
CAS No.: 602328-97-2
M. Wt: 254.84 g/mol
InChI Key: PJTYBYMSLCWVBI-UHFFFAOYSA-N
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Description

Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- is an organic compound with the molecular formula C16H26Cl2. This compound is characterized by the presence of a cyclohexane ring bonded to a 4-chloro-1-butenylidene group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- typically involves the reaction of cyclohexane with 4-chloro-1-butene under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. The reaction conditions include maintaining a controlled temperature and pressure to ensure optimal yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process. The use of advanced purification techniques such as distillation and crystallization helps in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are influenced by the presence of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, 1-butenylidene-
  • Cyclohexane, 3-butenylidene-, (Z)-
  • Cyclohexane, 3-butenylidene-, (E)-
  • Cyclohexane, (3,3-dimethyl-1-butenylidene)-
  • Cyclohexane, (3-methyl-1-butenylidene)-
  • Cyclohexane, (3-methyl-2-butenylidene)-

Uniqueness

Cyclohexane, 1,1’-(4-chloro-1-butenylidene)bis- is unique due to the presence of the 4-chloro-1-butenylidene group, which imparts distinct chemical and physical properties to the compound. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Biological Activity

Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis- is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis- can be represented by the following structural formula:

C6H10Cl\text{C}_6\text{H}_{10}\text{Cl}

This compound features a cyclohexane backbone with a bis(4-chloro-1-butenylidene) substituent, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can bind to receptors, affecting cellular signaling and responses.
  • Cellular Signaling Alteration : Changes in intracellular signaling pathways can lead to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis- exhibit significant antimicrobial properties. These activities are often linked to the ability to disrupt microbial cell membranes and inhibit replication. For instance, studies have shown that certain chlorinated compounds can effectively inhibit the growth of bacteria and fungi by damaging their cellular structures .

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of growth factors and cytokines that are crucial for tumor progression . The compound's structure allows it to interact with DNA and other cellular components, potentially leading to cell cycle arrest and increased cancer cell death.

Anti-inflammatory Effects

Cyclohexane derivatives have been noted for their anti-inflammatory activities. They may reduce inflammation by modulating the release of inflammatory mediators and inhibiting neutrophil migration . This property is particularly relevant for developing treatments for chronic inflammatory conditions.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several chlorinated compounds against Staphylococcus aureus. Cyclohexane derivatives demonstrated effective inhibition of biofilm formation and bacterial growth .
  • Anticancer Research :
    • In vitro studies showed that Cyclohexane, 1,1'-(4-chloro-1-butenylidene)bis- could induce apoptosis in human breast cancer cells (MCF-7). The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Anti-inflammatory Activity :
    • Research on animal models indicated that administration of cyclohexane derivatives resulted in a significant reduction in inflammatory markers associated with rheumatoid arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Properties

CAS No.

602328-97-2

Molecular Formula

C16H27Cl

Molecular Weight

254.84 g/mol

IUPAC Name

(4-chloro-1-cyclohexylbut-1-enyl)cyclohexane

InChI

InChI=1S/C16H27Cl/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h12,14-15H,1-11,13H2

InChI Key

PJTYBYMSLCWVBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=CCCCl)C2CCCCC2

Origin of Product

United States

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